Lipophilicity: -OCF₃ vs. Common Substituents
2-Amino-4-(trifluoromethoxy)phenol demonstrates a computed LogP of 2.45 [1], which is substantially higher than its 2-amino-4-methoxyphenol analog (LogP 1.20) [2] and its unsubstituted 2-aminophenol counterpart (LogP 0.84) [3]. It is moderately more lipophilic than 2-amino-4-chlorophenol (LogP 1.67-2.21) [4] and comparable to 2-amino-4-(trifluoromethyl)phenol (LogP 2.57) [5]. This positions the -OCF₃ group as a superior lipophilicity enhancer relative to -OCH₃ and -Cl, while offering distinct hydrogen-bonding capabilities versus -CF₃.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.45 (computed) |
| Comparator Or Baseline | 2-Amino-4-methoxyphenol: LogP 1.20; 2-Aminophenol: LogP 0.84; 2-Amino-4-chlorophenol: LogP 1.67-2.21; 2-Amino-4-(trifluoromethyl)phenol: LogP 2.57 |
| Quantified Difference | Target vs. Methoxy: +1.25; vs. Unsubstituted: +1.61; vs. Chloro: +0.24 to +0.78; vs. Trifluoromethyl: -0.12 |
| Conditions | Computed logP values (XLogP3, ChemAxon, or ACD/Labs) at standard state; values collected from authoritative public databases. |
Why This Matters
The increased lipophilicity directly impacts a compound's ability to partition into lipid bilayers and cross biological membranes, a critical determinant of oral bioavailability and cellular permeability in drug discovery programs.
- [1] PubChem. (2025). 2-Amino-4-(trifluoromethoxy)phenol (CID 2737729). Computed XLogP3: 2.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-_trifluoromethoxy_phenol View Source
- [2] PubChem. (2025). 2-Amino-4-methoxyphenol (CID 1419108). Computed XLogP3: 1.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methoxyphenol View Source
- [3] ChemBase. (2025). 2-aminophenol. Log P: 0.84075457. Retrieved from https://www.chembase.cn View Source
- [4] Molbase. (2025). 2-Amino-4-chlorophenol. LogP: 2.209. Retrieved from https://m.molbase.com View Source
- [5] Molbase. (2025). 2-Amino-4-(trifluoromethyl)phenol. LogP: 2.5744. Retrieved from https://mip.molbase.cn View Source
